(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C13H24O3Si. This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is commonly used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane typically involves the reaction of norbornene with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Norbornene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The triethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the triethoxy groups.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane involves its ability to form stable bonds with other molecules. The triethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in forming stable coatings and adhesives. The bicyclic structure also contributes to its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with a different position of the double bond.
5-(Triethoxysilyl)-2-norbornene: Another compound with a norbornene moiety and triethoxy groups.
Uniqueness
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is unique due to its specific bicyclic structure and the position of the double bond, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
192142-99-7 |
---|---|
Molekularformel |
C13H24O3Si |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZNUGTBDONWLTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=C2CCC(C2)C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.